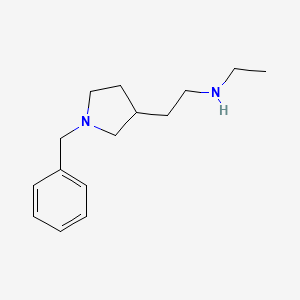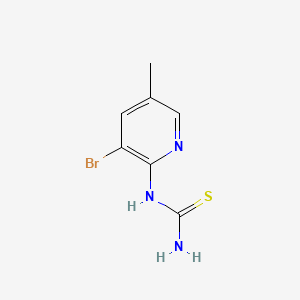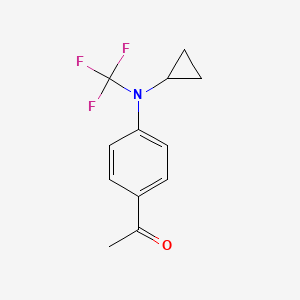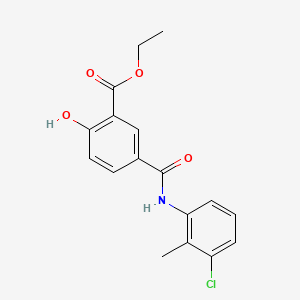
Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 3-chloro-2-methylphenyl group, an amino carbonyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Reduction of the nitro group to an amino group.
Acylation: Acylation of the amino group with 3-chloro-2-methylbenzoyl chloride.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Tolfenamic acid: An aminobenzoic acid with similar structural features.
Anthranilic acid derivatives: Compounds with a similar benzoic acid core and amino substituents.
Uniqueness
Benzoic acid, 5-(((3-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
CAS番号 |
38507-95-8 |
|---|---|
分子式 |
C17H16ClNO4 |
分子量 |
333.8 g/mol |
IUPAC名 |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-17(22)12-9-11(7-8-15(12)20)16(21)19-14-6-4-5-13(18)10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21) |
InChIキー |
ISTNAPWTPCWQPW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


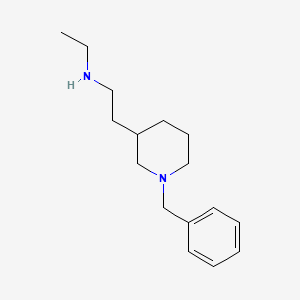
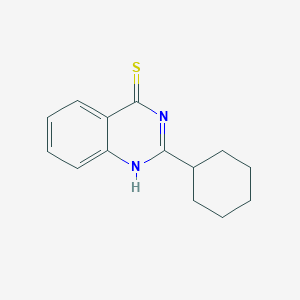
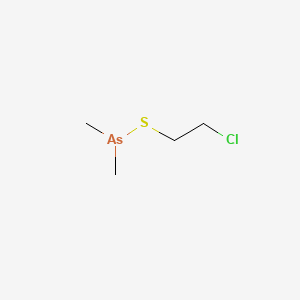
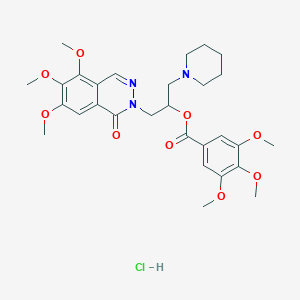
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
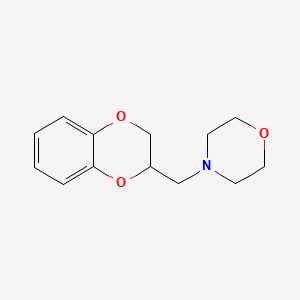
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)
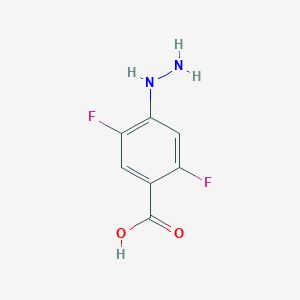
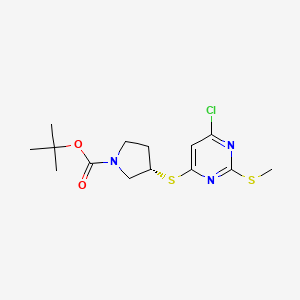
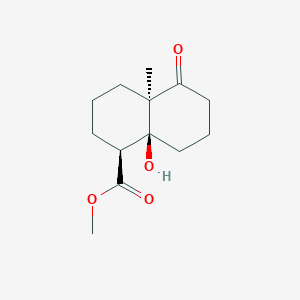
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
